![molecular formula C16H22N2OS B4191150 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide](/img/structure/B4191150.png)
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide
Übersicht
Beschreibung
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to selectively target cancer cells by inhibiting the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells.
Wirkmechanismus
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide inhibits the transcription of ribosomal RNA by binding to the DNA promoter region of RNA polymerase I. This results in the inhibition of ribosomal RNA synthesis and the subsequent reduction in ribosome biogenesis, which is essential for the growth and proliferation of cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to selectively target cancer cells by exploiting the differences in ribosome biogenesis between cancer cells and normal cells.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis. In addition, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to sensitize cancer cells to other anticancer agents, suggesting a potential role in combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has several advantages for lab experiments. It has been shown to selectively target cancer cells, making it a potential anticancer agent. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has also been shown to sensitize cancer cells to other anticancer agents, suggesting a potential role in combination therapy. However, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has some limitations for lab experiments. It has been shown to induce DNA damage, which may lead to off-target effects. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide also has limited solubility, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide research. First, the efficacy and safety of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide in clinical trials need to be evaluated. Second, the mechanism of action of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide needs to be further elucidated to identify potential targets for combination therapy. Third, the potential role of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide in preventing metastasis needs to be further investigated. Fourth, the off-target effects of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide need to be evaluated to identify potential side effects. Fifth, the development of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide analogs with improved solubility and efficacy needs to be explored. Overall, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has shown promising results in preclinical studies and has the potential to be a valuable anticancer agent.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been tested in preclinical studies and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, colorectal, and hematological cancers.
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)-N-(1-phenylethyl)-2-sulfanylideneacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-12(13-8-4-2-5-9-13)17-15(19)16(20)18-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYGVUWJXPZEGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=S)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.